molecular formula C22H22ClN3O B4997722 1-benzyl-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrochloride

1-benzyl-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrochloride

Cat. No.: B4997722
M. Wt: 379.9 g/mol
InChI Key: SIIYLCIESMROJN-UHFFFAOYSA-N
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Description

1-benzyl-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrochloride is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrochloride typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. The reaction is usually carried out in the presence of an oxidizing agent such as sodium metabisulphite in a solvent mixture under mild conditions . The resulting benzimidazole derivative is then further reacted with benzyl chloride and 2-phenoxyethylamine to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the final product is achieved through crystallization and recrystallization techniques to obtain high purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

1-benzyl-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrochloride involves its interaction with various molecular targets. The compound binds to specific enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects. For example, its anticancer activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-2-phenylbenzimidazole
  • 1-benzyl-3-(2-methoxyethyl)benzimidazole
  • 1-benzyl-3-(2-chloroethyl)benzimidazole

Uniqueness

1-benzyl-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrochloride stands out due to its unique phenoxyethyl group, which enhances its biological activity and selectivity. This structural feature differentiates it from other benzimidazole derivatives and contributes to its potential as a therapeutic agent.

Properties

IUPAC Name

1-benzyl-3-(2-phenoxyethyl)benzimidazol-2-imine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O.ClH/c23-22-24(15-16-26-19-11-5-2-6-12-19)20-13-7-8-14-21(20)25(22)17-18-9-3-1-4-10-18;/h1-14,23H,15-17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIYLCIESMROJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CCOC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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